molecular formula C10H8Cl2N2O2 B1309236 Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 478040-91-4

Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1309236
CAS No.: 478040-91-4
M. Wt: 259.09 g/mol
InChI Key: HPVWUQQWDKOQHN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, altering the cell’s response to external stimuli .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and potential changes in its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways or gene expression patterns. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. These threshold effects are crucial for determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit or activate enzymes involved in energy production, leading to changes in cellular energy levels. Additionally, this compound can affect the synthesis and degradation of specific metabolites, altering the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. This localization can influence its activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base, followed by chlorination at the 3 and 6 positions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Scientific Research Applications

Comparison with Similar Compounds

Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual chlorine substitutions, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)8-9(12)14-5-6(11)3-4-7(14)13-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVWUQQWDKOQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396398
Record name ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478040-91-4
Record name ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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